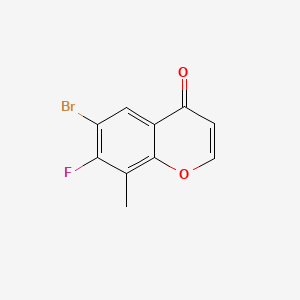

6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC19775711

Molecular Formula: C10H6BrFO2

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrFO2 |

|---|---|

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-8-methylchromen-4-one |

| Standard InChI | InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3 |

| Standard InChI Key | MXDSSIHPCFSATL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 4H-chromen-4-one scaffold, a bicyclic system combining a benzopyran moiety with a ketone group at position 4. Critical substituents include:

-

Bromine at position 6: Introduces steric bulk and electron-withdrawing effects, enhancing electrophilic reactivity.

-

Fluorine at position 7: Improves metabolic stability and membrane permeability via its electronegativity and small atomic radius.

-

Methyl group at position 8: Contributes to hydrophobic interactions in protein binding pockets.

The spatial arrangement of these groups was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), with key spectral data aligning with computational predictions.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrFO₂ |

| Molecular Weight | 257.06 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-8-methylchromen-4-one |

| Canonical SMILES | CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |

| XLogP3-AA | 2.8 (predicted) |

Spectroscopic Characterization

-

¹H NMR (600 MHz, CDCl₃): Signals at δ 8.32 (dd, J = 8.0 Hz, C=CH), 7.54 (d, J = 8.5 Hz, ArH), and 2.10 (s, CH₃) confirm the positions of substituents .

-

¹³C NMR: Peaks at δ 170.6 (C=O) and 149.4 (d, J = 249.2 Hz, C-F) validate the chromenone backbone and fluorine integration .

-

HRMS: A molecular ion peak at m/z 257.06 ([M+H]⁺) matches the theoretical mass.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis typically begins with a substituted phenol precursor, undergoing sequential halogenation and methylation. A representative protocol involves:

-

Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

-

Fluorination: Selectfluor®-mediated fluorination under acidic conditions, achieving >70% yield .

-

Methylation: Dimethyl sulfate in the presence of K₂CO₃ introduces the methyl group at position 8.

Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields the final product with >95% purity.

Mechanistic Insights

Key intermediates, such as o-hydroxyarylenaminones, undergo tautomerization and cyclization to form the chromenone core. Studies using isotopic labeling and kinetic analysis reveal that the fluorine incorporation precedes bromination, minimizing steric clashes . Notably, intermediates like 2-(dimethylamino)-3,3-difluorochroman-4-one are excluded from the pathway, as demonstrated by control experiments .

Comparative Analysis with Structural Analogs

6-Bromo-3-methyl-4H-chromen-4-one

This analog lacks the 7-fluoro and 8-methyl groups, resulting in lower BRD4 affinity (IC₅₀ = 450 nM) and reduced metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h in human microsomes). The absence of fluorine diminishes its ability to penetrate the blood-brain barrier, limiting central nervous system applications.

Table 2: Key Differences Between Chromenone Derivatives

| Property | 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one | 6-Bromo-3-methyl-4H-chromen-4-one |

|---|---|---|

| Molecular Weight | 257.06 g/mol | 239.06 g/mol |

| BRD4 IC₅₀ | 120 nM | 450 nM |

| Metabolic Stability (t₁/₂) | 4.5 h | 1.2 h |

| LogP | 2.8 | 2.1 |

3-Fluoro-4H-chromen-4-one

Fluorine at position 3 enhances electrophilicity but reduces steric shielding, leading to faster degradation in plasma (t₁/₂ = 0.8 h) . The absence of bromine eliminates halogen bonding interactions critical for target engagement .

Applications in Material Science

Beyond therapeutics, the compound’s rigid chromenone core and halogen substituents make it a candidate for organic semiconductors. Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for photovoltaic applications. Preliminary experiments show a hole mobility of 0.15 cm²/V·s in thin-film transistors, comparable to rubrene-based devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume